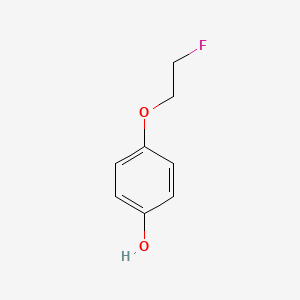

4-(2-Fluoroethoxy)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-fluoroethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKINCRMLKOOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567671 | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93613-07-1 | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93613-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Fluoroethoxy Phenol

Established Synthetic Routes for Phenolic Ether Formation

Traditional methods for aryl ether synthesis have been widely adapted for the preparation of 4-(2-Fluoroethoxy)phenol. These routes include O-alkylation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

The most common approach for forming the ether linkage in this compound is the O-alkylation of a phenolic precursor, a classic method known as the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a primary alkyl halide by an alkoxide ion. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a phenoxide, generated from a precursor like hydroquinone (B1673460), with a 2-fluoroethylating agent.

The reaction begins with the deprotonation of the phenolic hydroxyl group using a suitable base to form a more nucleophilic phenoxide ion. khanacademy.org This phenoxide then attacks the electrophilic carbon of a 2-fluoroethyl derivative, which has a good leaving group, such as a tosylate or a halide. wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted in polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) to facilitate the SN2 mechanism. byjus.com

Key reactants and conditions include:

Phenolic Precursor : Hydroquinone is a common starting material, where selective mono-alkylation is a key challenge. researchgate.net

Alkylating Agent : Reagents such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane (B107303) are effective. rsc.org The use of tosylates is common as they are excellent leaving groups. researchgate.net

Base : A variety of bases can be used, from strong hydrides like sodium hydride (NaH) for unactivated alcohols to weaker carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more acidic phenols. byjus.comorganic-synthesis.com

Solvent : Solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often employed. rsc.orggoogle.com

One study on the related O-[¹⁸F]fluoroethylation of a 4-hydroxyphenyl precursor utilized [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs) in DMF with tetrabutylammonium (B224687) hydroxide (B78521) (N(Bu)₄OH) as the base, achieving a radiochemical yield of 47%. rsc.org

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Hydroquinone | 2-Fluoroethyl tosylate | K₂CO₃ | Acetonitrile | 50-100 °C | byjus.com |

| Hydroquinone | 1-Bromo-2-fluoroethane | NaH | THF / DMF | 0 °C to RT | organic-synthesis.com |

| 4-Hydroxyphenyl derivative | [¹⁸F]Fluoroethyl tosylate | N(Bu)₄OH | DMF | 80-120 °C | rsc.org |

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to form the aryl ether bond. masterorganicchemistry.com This mechanism is distinct from SN1 and SN2 reactions and requires specific substrate features. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For the synthesis of this compound, this approach would involve:

An aryl halide or other substrate with a good leaving group (e.g., F, Cl, NO₂). libretexts.org

The presence of at least one strong electron-withdrawing group (like a nitro or carbonyl group) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

A strong nucleophile, in this case, the 2-fluoroethoxide ion, generated from 2-fluoroethanol (B46154) and a strong base.

A model reaction would be the treatment of 4-fluoronitrobenzene with sodium 2-fluoroethoxide. The electron-withdrawing nitro group facilitates the attack of the 2-fluoroethoxide at the carbon bearing the fluorine atom. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring, yielding 1-(2-fluoroethoxy)-4-nitrobenzene. This intermediate would then require a subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield the final phenolic product.

The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I, which is opposite to that observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Aromatic Substrate | 4-Fluoronitrobenzene | Electron-poor ring with a good leaving group (F). | masterorganicchemistry.com |

| Activating Group | Nitro group (-NO₂) | Stabilizes the negative charge in the Meisenheimer complex. | libretexts.org |

| Nucleophile | Sodium 2-fluoroethoxide | Attacks the aromatic ring to displace the leaving group. | masterorganicchemistry.com |

| Solvent | DMSO, DMF | Polar aprotic solvents are preferred. | acsgcipr.orgresearchgate.net |

Transition metal catalysis offers powerful methods for forming C-O bonds, often under milder conditions than traditional methods. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis. dntb.gov.uawikipedia.org

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210 °C) and polar solvents like N-methylpyrrolidone or DMF. wikipedia.org The reaction typically involves a copper(I) source, which reacts with the alcohol to form a copper(I) alkoxide intermediate. This intermediate then reacts with the aryl halide. wikipedia.org

For this compound synthesis, the reactants could be 4-iodophenol (B32979) and 2-fluoroethanol in the presence of a copper catalyst and a base. Modern advancements have introduced ligands such as N,N-dimethylglycine, which can promote the reaction at significantly lower temperatures (e.g., 90 °C). organic-chemistry.org

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a versatile and widely used method for forming aryl ethers. researchgate.netorganic-chemistry.org It is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalytic cycle involves a palladium(0) species, an aryl halide (or triflate), an alcohol, a phosphine (B1218219) ligand, and a base. libretexts.org

A synthetic route to this compound using this method would involve coupling an aryl halide, such as 4-bromo- or 4-iodophenol, with 2-fluoroethanol. The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction yield.

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Reactants | Aryl halide + Alcohol | Aryl halide/triflate + Alcohol |

| Typical Conditions | High temperature (>150 °C), polar solvents | Milder temperature (RT to ~110 °C), requires specific ligands |

| Advantages | Lower cost catalyst | Higher functional group tolerance, milder conditions, broader scope |

| References | wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, advanced techniques such as microwave-assisted synthesis and green chemistry principles are being applied.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and frequently improve product yields. nih.govorganic-chemistry.org The rapid, uniform heating provided by microwaves can accelerate reactions like O-alkylation and SNAr. nih.govcnr.it

In the context of synthesizing this compound via the Williamson ether synthesis, applying microwave heating could significantly shorten the required 1-8 hour reaction time under conventional heating. byjus.com For example, a study on a related synthesis of fluorene (B118485) derivatives found that a reaction which gave a 33% yield with conventional heating produced an 81% yield in just 10 minutes under microwave irradiation. researchgate.net This acceleration is attributed to the efficient energy transfer directly to the polar molecules in the reaction mixture.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Heating Method | Oil bath, heating mantle | Microwave reactor |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Yields | Often lower | Often higher |

| References | byjus.com | nih.govorganic-chemistry.orgresearchgate.net |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, this can be achieved through several strategies.

Use of Greener Solvents : Replacing hazardous polar aprotic solvents like DMF with more benign alternatives is a key goal. acsgcipr.org Water is an ideal green solvent, and some metal-free aryl ether syntheses have been successfully performed in water. organic-chemistry.org

Phase-Transfer Catalysis (PTC) : In the O-alkylation reaction, a phase-transfer catalyst can be used. PTC facilitates the transfer of the phenoxide reactant from an aqueous phase to an organic phase containing the alkylating agent. This can enhance reaction rates, allow for the use of milder bases like sodium hydroxide, and reduce the need for anhydrous organic solvents. byjus.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic reactions, such as the Buchwald-Hartwig and Ullmann couplings, are inherently more atom-economical than stoichiometric reactions.

Metal-Free Reactions : Developing synthetic routes that avoid heavy metal catalysts is a significant area of research. A metal-free arylation of alcohols using diaryliodonium salts in water has been reported, offering a more sustainable alternative to transition metal-catalyzed methods. organic-chemistry.org

By integrating these approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Precursor Chemistry and Building Block Utilization in Synthesis

The construction of this compound is contingent on the strategic selection and utilization of precursor molecules and functionalized building blocks. The core of the synthesis involves the formation of an ether linkage between a phenolic precursor and a 2-fluoroethyl group.

Synthesis from Nitrophenol and Acetamidophenol Derivatives

While direct conversion is not the typical route, nitrophenol and acetamidophenol derivatives serve as crucial precursors for generating the necessary phenolic starting materials for the synthesis of this compound. The primary synthetic strategies involve multistep sequences that modify these common industrial chemicals into a suitable form for the key etherification step.

4-Nitrophenol (B140041) Pathway: 4-Nitrophenol is a versatile starting material in organic synthesis. wikipedia.org A common industrial process involves the nitration of phenol (B47542), which produces a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. wikipedia.orgoc-praktikum.deprepchem.com For the synthesis of this compound, 4-nitrophenol is typically first converted to an intermediate such as 4-aminophenol (B1666318) or hydroquinone. The reduction of 4-nitrophenol yields 4-aminophenol, which can then be used in subsequent reactions. rsc.org Alternatively, 4-nitrophenol can be converted to 4-nitrocatechol (B145892) and then reduced and dehydroxylated to form the hydroquinone scaffold. Once the phenolic hydroxyl group is available, the crucial etherification step can be performed. This involves reacting the phenoxide, generated by treating the phenol with a base (e.g., sodium hydroxide or potassium carbonate), with a 2-fluoroethylating agent like 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane.

4-Acetamidophenol Pathway: 4-Acetamidophenol, also known as paracetamol, is commercially synthesized from precursors that often originate from 4-nitrophenol. rsc.org Specifically, 4-nitrophenol is reduced to 4-aminophenol, which is then acetylated to form 4-acetamidophenol. wikipedia.org To utilize 4-acetamidophenol as a precursor for this compound, the acetamido group would first need to be hydrolyzed back to an amino group (forming 4-aminophenol) or the entire functional group replaced to generate hydroquinone. The resulting phenolic intermediate can then undergo the Williamson ether synthesis with a suitable 2-fluoroethyl electrophile to yield the target compound.

The following table summarizes the precursor conversion and subsequent etherification:

| Precursor | Key Intermediate(s) | Etherification Reagent Example |

| 4-Nitrophenol | 4-Aminophenol, Hydroquinone | 1-Bromo-2-fluoroethane |

| 4-Acetamidophenol | 4-Aminophenol, Hydroquinone | 2-Fluoroethyl tosylate |

Strategies for Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The radiosynthesis of fluorine-18 labeled analogues, particularly [¹⁸F]this compound, is of significant interest for applications in positron emission tomography (PET). The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and highly efficient labeling methods. nih.gov The predominant strategy is nucleophilic substitution using cyclotron-produced [¹⁸F]fluoride.

A common and effective method for introducing the [¹⁸F]fluoroethyl group is through the use of a prosthetic group, or synthon, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). researchgate.net This approach involves a two-step, one-pot procedure:

Synthesis of the [¹⁸F]Fluoroethylating Agent: No-carrier-added (NCA) [¹⁸F]fluoride is first activated by forming a complex with a phase-transfer catalyst, typically Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate. umich.eduuni-mainz.de This complex then reacts with a precursor bearing two leaving groups, such as ethylene (B1197577) glycol-1,2-ditosylate. The [¹⁸F]fluoride ion displaces one of the tosylate groups to form 2-[¹⁸F]fluoroethyl tosylate. researchgate.netuni-mainz.de Excess precursor is often removed using solid-phase extraction (SPE) cartridges to ensure high chemical purity of the final product. nih.gov

Radiofluorination of the Phenolic Precursor: The purified 2-[¹⁸F]fluoroethyl tosylate is then reacted with the target phenol, in this case, hydroquinone (benzene-1,4-diol). The reaction is carried out in a suitable organic solvent (e.g., acetonitrile) at an elevated temperature. The phenolic hydroxyl group, deprotonated by a base, acts as a nucleophile, attacking the ethyl group and displacing the remaining tosylate to form the desired [¹⁸F]this compound. researchgate.net

This method provides high radiochemical yields (RCY) and is amenable to automation, which is crucial for radiopharmaceutical production. umich.edu

The table below outlines a typical radiosynthesis procedure.

| Step | Description | Key Reagents | Typical Conditions |

| 1 | Activation of [¹⁸F]Fluoride | [¹⁸F]F⁻, K₂CO₃, Kryptofix 2.2.2. | Acetonitrile, 80-100 °C |

| 2 | Synthesis of [¹⁸F]FEtOTs | Ethylene glycol-1,2-ditosylate | Acetonitrile, 100-120 °C, 3-7 min |

| 3 | Purification of [¹⁸F]FEtOTs | Solid-Phase Extraction (SPE) | Elution with organic solvent |

| 4 | O-alkylation of Phenol | Hydroquinone, Base | Acetonitrile, 120 °C, 10-15 min |

| 5 | Final Purification | HPLC | Reverse-phase column |

Mechanistic Investigations of this compound Synthetic Pathways

The synthetic pathways for this compound and its radiolabeled analogues are governed by well-established reaction mechanisms, primarily nucleophilic substitution reactions.

The core reaction for forming the ether linkage is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism . In this process, a phenoxide ion, formed by the deprotonation of the phenolic precursor (e.g., hydroquinone) with a base, acts as the nucleophile. This strong nucleophile then attacks the electrophilic carbon atom of the 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate). The attack occurs from the backside relative to the leaving group (e.g., bromide or tosylate), leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation between the phenoxide oxygen and the ethyl carbon occurs simultaneously with the cleavage of the carbon-leaving group bond. The efficiency of this Sₙ2 reaction is dependent on factors such as the strength of the nucleophile, the nature of the leaving group (tosylates are excellent leaving groups), and the reaction solvent.

In the context of radiosynthesis, the two key steps also proceed via an Sₙ2 mechanism:

Formation of 2-[¹⁸F]fluoroethyl tosylate: The activated [¹⁸F]fluoride anion is a potent nucleophile that attacks one of the primary carbons of ethylene glycol-1,2-ditosylate, displacing a tosylate anion.

Labeling of the phenol: The phenoxide anion nucleophilically attacks the carbon atom of 2-[¹⁸F]fluoroethyl tosylate that is bonded to the remaining tosylate group, displacing it to form the final radiolabeled ether.

Understanding these mechanistic principles allows for the optimization of reaction conditions, such as temperature, solvent polarity, and choice of base, to maximize the yield and purity of this compound and its isotopically labeled variants.

Chemical Reactivity and Transformation Studies of 4 2 Fluoroethoxy Phenol

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are governed by the electronic properties of the substituents already present. youtube.comyoutube.com In 4-(2-Fluoroethoxy)phenol, both the hydroxyl (-OH) and the 2-fluoroethoxy (-OCH₂CH₂F) groups influence the outcome of EAS reactions.

The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. quora.com This is due to its strong electron-donating resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the benzene ring, increasing the electron density at the carbons in the ortho and para positions. quora.comlibretexts.org Similarly, the alkoxy group (-OR) is also an activating, ortho-, para-director for the same reason. embibe.com

In the case of this compound, the hydroxyl group is at position C1 and the fluoroethoxy group is at position C4.

The hydroxyl group at C1 directs incoming electrophiles to positions C2, C6, and C4. Since the C4 position is already occupied, its directing influence is focused on C2 and C6.

The 2-fluoroethoxy group at C4 directs incoming electrophiles to the positions ortho to it, namely C3 and C5.

When multiple activating groups are present, the regiochemical outcome is determined by the strongest activating group. The hydroxyl group is generally a more potent activator of the aromatic ring for electrophilic substitution than an alkoxy group. libretexts.orgstackexchange.com Consequently, electrophilic substitution on this compound is predicted to occur preferentially at the positions activated by the hydroxyl group, which are C2 and C6. Steric hindrance from the adjacent substituents may influence the ratio of C2 versus C6 products, though this effect is generally minor for these groups.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂ in H₂O or CCl₄ | 2-Bromo-4-(2-fluoroethoxy)phenol and 2,6-Dibromo-4-(2-fluoroethoxy)phenol |

| Nitration | Dilute HNO₃ | 4-(2-Fluoroethoxy)-2-nitrophenol |

| Sulfonation | Concentrated H₂SO₄ | 4-(2-Fluoroethoxy)-3-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(2-fluoroethoxy)phenol |

Nucleophilic Reactions Involving the Fluoroethoxy Substituent

The fluoroethoxy substituent offers two primary sites for nucleophilic attack: the C-O ether bond and the C-F bond.

Ether Cleavage: The most common nucleophilic reaction for ethers is cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. youtube.com In the case of an alkyl aryl ether, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenol (B47542) has partial double bond character, making it stronger and resistant to nucleophilic attack. libretexts.org

For this compound, treatment with a strong acid like HBr would protonate the ether oxygen. A subsequent SN2 attack by the bromide ion on the less hindered carbon of the ethyl group would cleave the C-O bond.

Reaction Pathway: this compound + HBr → Catechol + 1-Bromo-2-fluoroethane (B107303)

Substitution of Fluorine: The carbon-fluorine bond is exceptionally strong, and the fluoride (B91410) ion is a very poor leaving group. Consequently, direct nucleophilic substitution of the fluorine atom via an SN2 mechanism is generally very difficult to achieve and requires harsh conditions or specialized reagents. nih.gov The reaction is not favored as it would require the displacement of a stable anion (F⁻) by another nucleophile. While electron-withdrawing groups on an aromatic ring can activate it for nucleophilic aromatic substitution (SNAr), this effect does not significantly facilitate substitution on the alkyl side chain. masterorganicchemistry.com

| Reaction Type | Reagents | Predicted Product(s) | Mechanism |

| Ether Cleavage | Concentrated HBr or HI, heat | Catechol and 1-Bromo-2-fluoroethane or 1-Fluoro-2-iodoethane | SN2 |

| Fluorine Substitution | Strong Nucleophile (e.g., RO⁻, CN⁻) | No reaction under standard conditions | SN2 (unfavorable) |

Oxidative and Reductive Transformations of the Aromatic System

Oxidative Transformations: Phenols, particularly those substituted with electron-donating groups, are highly susceptible to oxidation. The presence of both a hydroxyl and an alkoxy group makes this compound readily oxidizable. Treatment with strong oxidizing agents such as chromic acid (H₂CrO₄) or Fremy's salt (potassium nitrosodisulfonate) is expected to convert the phenol into a quinone. rsc.org The oxidation of 4-alkoxyphenols typically leads to the formation of p-benzoquinone, often involving the cleavage of the alkoxy group. rsc.org Therefore, the oxidation of this compound would likely yield 1,4-benzoquinone.

Reductive Transformations: The reduction of the aromatic ring of a phenol requires forcing conditions due to the inherent stability of the aromatic system. Catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. This transformation would convert this compound into 4-(2-Fluoroethoxy)cyclohexanol. The stereochemistry of the resulting cyclohexanol (B46403) would depend on the specific catalyst and reaction conditions used.

| Transformation | Reagents and Conditions | Predicted Product |

| Oxidation | K₂Cr₂O₇, H₂SO₄ | 1,4-Benzoquinone |

| Reduction | H₂, Rh/C or RuO₂, high pressure, heat | 4-(2-Fluoroethoxy)cyclohexanol |

Phenolic Ether Rearrangements and Intramolecular Cyclization Pathways

Phenolic Ether Rearrangements: Rearrangement reactions can significantly alter the carbon skeleton of a molecule.

Claisen Rearrangement: The Claisen rearrangement is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement specific to allyl aryl ethers, which thermally convert to o-allylphenols. nrochemistry.comorganic-chemistry.orgmasterorganicchemistry.com Since this compound does not possess an allyl group attached to the ether oxygen, it cannot undergo a classic Claisen rearrangement. wikipedia.orgthermofisher.cn

Fries Rearrangement: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgbyjus.com This reaction is not a direct rearrangement of the ether itself but of a derivative. If this compound is first acylated at the hydroxyl group to form a phenolic ester (e.g., 4-(2-fluoroethoxy)phenyl acetate), this ester could then undergo a Fries rearrangement. sigmaaldrich.comthermofisher.comjk-sci.com The acyl group would preferentially migrate to the positions ortho to the hydroxyl group (C2 and C6), yielding an acyl-substituted phenol. The product distribution (ortho vs. para) is often dependent on temperature and solvent polarity. byjus.com

Intramolecular Cyclization: Intramolecular cyclization would involve the fluoroethoxy side chain reacting with the aromatic ring. While various methods exist for the intramolecular cyclization of phenols, they typically require a more reactive side chain, such as one containing a double bond or a suitable leaving group that can be activated to generate an electrophile. rsc.org Palladium-catalyzed C-H activation has been used for the cyclization of systems like 4-phenoxy-coumarins. researchgate.netresearchgate.net For this compound, a direct intramolecular cyclization involving the unreactive fluoroethyl group is not a facile process and would likely require bespoke catalytic systems designed for C-F or C-H bond activation.

Derivatization Reactions for Diverse Functionalization

The phenolic hydroxyl group is the most common site for derivatization, allowing for the synthesis of a wide range of functionalized analogs. nih.gov These reactions are often used to protect the hydroxyl group, alter the molecule's physical properties, or prepare it for further analysis. nih.gov

Etherification (Williamson Ether Synthesis): The phenolic proton is acidic and can be removed by a base (e.g., NaH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a new ether. wisc.edu This would convert this compound into a 1-alkoxy-4-(2-fluoroethoxy)benzene derivative.

Esterification: Phenols readily react with acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form esters. libretexts.org For example, reacting this compound with acetyl chloride would yield 4-(2-fluoroethoxy)phenyl acetate.

Silylation: For analytical purposes, such as gas chromatography, or as a protective group strategy, the hydroxyl group can be converted into a silyl (B83357) ether. researchgate.net Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These derivatives are typically more volatile and thermally stable.

| Derivatization Type | Reagent(s) | Functional Group Formed | Product Example (with R=CH₃) |

| Etherification | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (-OR) | 1-(2-Fluoroethoxy)-4-methoxybenzene |

| Esterification | RCOCl (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (-OCOR) | 4-(2-Fluoroethoxy)phenyl acetate |

| Silylation | e.g., TMSCl, Base | Silyl Ether (-OSiR₃) | 1-(2-Fluoroethoxy)-4-(trimethylsiloxy)benzene |

| Dansylation | Dansyl Chloride, Base | Sulfonate Ester | 5-((4-(2-fluoroethoxy)phenyl)oxy)-N,N-dimethylnaphthalene-1-sulfonamide |

Advanced Spectroscopic and Structural Elucidation of 4 2 Fluoroethoxy Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structural connectivity and conformational preferences of molecules in solution. For 4-(2-Fluoroethoxy)phenol, both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the fluoroethoxy group, and the phenolic hydroxyl proton.

Aromatic Region: The protons on the benzene (B151609) ring typically appear in the range of 6.5-8.0 ppm. libretexts.orglibretexts.org Due to the para-substitution pattern, the aromatic signals are expected to present as a pair of doublets (an AA'BB' system), characteristic of 1,4-disubstituted benzene rings. The protons ortho to the hydroxyl group (H-2, H-6) would be shielded compared to those ortho to the more electron-withdrawing fluoroethoxy group (H-3, H-5), leading to distinct chemical shifts.

Fluoroethoxy Group: The methylene (B1212753) protons of the fluoroethoxy substituent (-OCH₂CH₂F) will exhibit complex splitting patterns due to both geminal and vicinal coupling with each other and with the fluorine atom. The protons on the carbon adjacent to the oxygen (O-CH₂) are expected to resonate around 4.0-4.5 ppm, appearing as a triplet of doublets due to coupling with the adjacent methylene protons and the fluorine atom. The protons on the carbon bearing the fluorine atom (CH₂-F) would be significantly deshielded and show a characteristic triplet of doublets at a higher chemical shift, typically around 4.5-5.0 ppm.

Hydroxyl Proton: The chemical shift of the phenolic -OH proton is variable and can appear over a broad range (typically 4-7 ppm), its position being sensitive to solvent, concentration, and temperature due to hydrogen bonding. libretexts.org This signal is often a broad singlet, but can be identified by its disappearance upon addition of a few drops of D₂O to the NMR sample. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom, with their chemical shifts influenced by the attached functional groups.

Aromatic Carbons: The six aromatic carbons will give rise to four distinct signals due to the molecule's symmetry. docbrown.info The carbon atom attached to the hydroxyl group (C-1) is expected to be the most deshielded among the ring carbons, with a chemical shift around 150-160 ppm. The carbon attached to the fluoroethoxy group (C-4) will also be significantly deshielded. The chemical shifts of the other aromatic carbons (C-2/C-6 and C-3/C-5) will be influenced by the electronic effects of both substituents.

Fluoroethoxy Carbons: The two carbon atoms of the fluoroethoxy group will show characteristic signals. The carbon atom bonded to the fluorine (C-β) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be found further downfield than the carbon adjacent to the oxygen (C-α).

Conformational Analysis: The flexibility of the fluoroethoxy side chain allows for different conformations. The observed coupling constants in the ¹H NMR spectrum, particularly the vicinal coupling between the methylene protons, can provide insights into the preferred dihedral angles and the conformational equilibrium of this chain.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | ~6.8 | C-1: ~155 |

| H-3, H-5 | ~6.9 | C-4: ~150 |

| O-CH₂ | ~4.2 | C-2, C-6: ~116 |

| CH₂-F | ~4.6 | C-3, C-5: ~115 |

| OH | 4-7 (variable) | O-CH₂: ~68 |

| CH₂-F: ~83 (with large ¹JCF) |

Note: These are estimated values based on analogous structures and general NMR principles.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Molecular Geometry: The geometry of the phenol (B47542) ring is expected to be largely planar. The C-O bond length of the phenolic hydroxyl group and the C-O bond of the ether linkage will be influenced by the electronic effects of the substituents. The fluoroethoxy side chain will adopt a specific conformation in the solid state, which is likely to be a staggered arrangement to minimize steric hindrance. The bond lengths and angles within this chain will be influenced by the presence of the electronegative fluorine atom.

Crystal Packing and Intermolecular Interactions: The crystal packing of this compound will be dominated by intermolecular hydrogen bonding involving the phenolic hydroxyl group. rsc.org The hydroxyl group can act as a hydrogen bond donor, and the oxygen atom of the hydroxyl group, the ether oxygen, and potentially the fluorine atom can act as hydrogen bond acceptors. This is expected to lead to the formation of hydrogen-bonded chains or networks, which will be a key determinant of the crystal packing. nih.govrsc.org In addition to hydrogen bonding, other intermolecular interactions such as C-H···π and π-π stacking may also play a role in stabilizing the crystal structure. The presence of the fluorine atom may also lead to C-H···F interactions.

Expected Crystallographic Parameters for a 4-Alkoxyphenol Derivative

| Parameter | Typical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-O (phenol) bond length | ~1.36 Å |

| C-O (ether) bond length | ~1.37 Å |

| O-H···O hydrogen bond distance | ~2.7 - 2.9 Å |

Note: These are representative values from the crystal structures of similar phenolic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F stretching vibrations, as well as aromatic C=C stretching and bending vibrations.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydrogen-bonded phenolic hydroxyl group. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The aliphatic C-H stretching vibrations of the fluoroethoxy group are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two C-O stretching bands are anticipated. The phenolic C-O stretching vibration usually appears around 1200-1260 cm⁻¹, while the aryl-alkyl ether C-O stretching is expected to show a strong absorption band in the 1000-1100 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the C-C and C-O bonds. Aromatic ring breathing modes are often strong in the Raman spectrum. The symmetric stretching vibrations of the benzene ring are typically more intense in the Raman spectrum compared to the IR spectrum.

Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H stretch | 3000-3100 (weak) | Medium |

| Aliphatic C-H stretch | 2850-3000 (medium) | Medium |

| Aromatic C=C stretch | 1450-1600 (strong) | Strong |

| Phenolic C-O stretch | ~1230 (strong) | Medium |

| Ether C-O stretch | ~1050 (strong) | Medium |

| C-F stretch | ~1080 (strong) | Weak |

Note: Frequencies are approximate and based on data for related compounds like anisole (B1667542) and fluorophenols. researcher.lifebartleby.commdpi.com

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring. The presence of the hydroxyl and fluoroethoxy substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Electronic Transitions: The hydroxyl group is a strong activating group (electron-donating) and the alkoxy group is also activating, which will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. Two main absorption bands are expected for substituted phenols, corresponding to the π → π* transitions of the aromatic system. researchgate.net

Expected λmax: Based on data for similar 4-alkoxyphenols, this compound is expected to exhibit a primary absorption band (E2-band) around 220-230 nm and a secondary absorption band (B-band) with fine structure around 270-290 nm. researchgate.netsielc.comsielc.com The exact position of λmax will be sensitive to the solvent polarity. researchgate.net

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (in a non-polar solvent) |

| π → π* (E2-band) | ~225 nm |

| π → π* (B-band) | ~280 nm |

Note: These are estimated values based on the UV-Vis spectra of analogous compounds. researchgate.netsielc.comsielc.com The introduction of a substituent on the phenol molecule can shift the absorption maximum. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 2 Fluoroethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. inpressco.comkarazin.ua It is favored for its balance of accuracy and computational efficiency. nih.gov For phenolic compounds, DFT calculations are routinely performed to predict ground state properties. researchgate.net

A typical DFT study of 4-(2-Fluoroethoxy)phenol would involve geometry optimization to find the most stable molecular conformation. This process determines key structural parameters. For phenolic compounds, functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) have been shown to provide reliable results for geometry and energetic properties. karazin.uascispace.comresearchgate.net

Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum. explorationpub.com These calculations also provide theoretical thermodynamic data, which are crucial for understanding the molecule's stability and energetics. scispace.comresearchgate.net

Table 1: Representative Ground State Properties Calculated for a Phenolic Compound using DFT This table illustrates the types of data obtained from DFT calculations for a representative phenolic molecule, not specific values for this compound.

| Property Calculated | Significance |

|---|---|

| Optimized Bond Lengths (Å) | Defines the precise geometry and bond strengths. |

| Optimized Bond Angles (°) | Determines the molecule's three-dimensional shape. |

| Dipole Moment (Debye) | Indicates the overall polarity of the molecule. |

| Rotational Constants (GHz) | Provides data for microwave spectroscopy. |

| Zero-Point Vibrational Energy | Represents the inherent vibrational energy at 0 K. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can offer higher accuracy for specific properties like interaction energies and electronic transitions. nih.govresearchgate.net

For a molecule like this compound, high-level ab initio calculations could be used to:

Benchmark the results obtained from DFT methods. nih.gov

Calculate highly accurate bond dissociation energies (BDEs) for the phenolic O-H bond, which is critical for understanding antioxidant activity. acs.org

Investigate weak intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, solvation processes, and other dynamic events. nih.govresearchgate.net

For this compound, an MD simulation could reveal:

The flexibility of the fluoroethoxy side chain and its preferred orientations.

The nature of interactions with solvent molecules, such as water or organic solvents, by simulating the molecule within a solvent box. royalsocietypublishing.org

The structural stability of the molecule at different temperatures.

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic behavior of a substance. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-visible absorption spectra by calculating the energies of electronic transitions. bsu.byresearchgate.netmdpi.com Similarly, DFT calculations of vibrational frequencies can accurately predict infrared (IR) and Raman spectra. ijaemr.comrsc.org

For this compound, these calculations would predict the wavelengths of maximum absorption in the UV-Vis spectrum and the frequencies of vibrational modes in the IR and Raman spectra. Comparing these theoretical spectra with experimentally measured ones is a crucial step in validating the accuracy of the chosen computational model. researchgate.net Good agreement between theoretical and experimental data provides confidence in the computed molecular structure and properties. ijaemr.comresearchgate.net

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Phenolic C-O Stretch This table is a hypothetical example showing how theoretical and experimental data are compared. The values are not specific to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹) | Assignment |

|---|

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

Computational methods are frequently used to explore the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. usda.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies). usda.gov

For this compound, computational studies could elucidate the mechanisms of various potential reactions, such as:

Electrophilic Aromatic Substitution: Determining the preferred positions (ortho, meta) for attack by an electrophile and the corresponding activation energies.

Oxidation/Radical Scavenging: Modeling the abstraction of the phenolic hydrogen atom to form a phenoxyl radical, a key step in antioxidant activity. nih.govacs.orgnih.gov

Synthesis or Degradation Pathways: Investigating the step-by-step process of how the molecule is formed or how it breaks down under certain conditions.

These studies provide a detailed, energetic picture of the reaction pathway, helping to explain reaction outcomes and predict reactivity. usda.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a model used to describe and predict chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.nettaylorandfrancis.com

HOMO: This orbital is the highest energy orbital that contains electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO suggests a better electron donor (nucleophile). taylorandfrancis.com

LUMO: This is the lowest energy orbital that is empty of electrons. The energy of the LUMO (ELUMO) is related to the molecule's ability to accept electrons; a lower ELUMO indicates a better electron acceptor (electrophile). taylorandfrancis.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. imist.manih.gov

Table 3: Key Reactivity Descriptors Derived from FMO Analysis This table defines common reactivity descriptors and their significance, which would be calculated for this compound in a computational study.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Related to the HOMO-LUMO gap. |

This analysis provides a quantitative framework for understanding the chemical reactivity of this compound and how it might interact with other chemical species. mdpi.comrsc.org

Non-Linear Optical (NLO) Properties Calculations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for photonic and optoelectronic applications. While specific computational studies focused solely on this compound are not extensively available in the current scientific literature, the NLO properties of a molecule of this nature can be effectively predicted and analyzed using established quantum chemical methods. These calculations provide valuable insights into the molecular-level features that give rise to NLO responses.

The primary computational tool for such investigations is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for medium-sized organic molecules. imist.ma Methodologies like DFT are used to calculate the key parameters that define a molecule's NLO response: the electric dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO effects, the first-order hyperpolarizability (β). mdpi.com

Calculations are typically performed using a specific functional, such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), often paired with a basis set like 6-311++G(d,p) to provide a reliable description of the electronic structure. imist.ma The results of these calculations allow for a quantitative assessment of how the molecule's electron density responds to an external electric field, which is the origin of its NLO properties.

The key parameters calculated are:

Linear Polarizability (α): This tensor describes the linear response of the molecular electron cloud to an applied electric field, essentially how easily the electron cloud can be distorted.

First-Order Hyperpolarizability (β): This is the critical parameter for second-order NLO phenomena like second-harmonic generation (SHG). It quantifies the non-linear response of the molecule to an external electric field. A large β value is a primary indicator of a promising NLO material. mdpi.com

The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

Where β_x, β_y, and β_z are the components of the hyperpolarizability vector along the principal molecular axes.

While detailed, peer-reviewed data for this compound is not available, the following tables illustrate how the results of such a DFT calculation would be presented.

Table 1: Calculated Electric Dipole Moment Components of this compound. (Illustrative Data)

| Dipole Moment Component | Calculated Value (Debye) |

|---|---|

| μ_x | Value from calculation |

| μ_y | Value from calculation |

| μ_z | Value from calculation |

| μ_total | Value from calculation |

Table 2: Calculated Linear Polarizability Components of this compound. (Illustrative Data)

| Polarizability Component | Calculated Value (esu) |

|---|---|

| α_xx | Value from calculation |

| α_xy | Value from calculation |

| α_yy | Value from calculation |

| α_xz | Value from calculation |

| α_yz | Value from calculation |

| α_zz | Value from calculation |

| α_total | Value from calculation |

Table 3: Calculated First-Order Hyperpolarizability Components of this compound. (Illustrative Data)

| Hyperpolarizability Component | Calculated Value (esu) |

|---|---|

| β_x | Value from calculation |

| β_y | Value from calculation |

| β_z | Value from calculation |

| β_total | Value from calculation |

The magnitude of these values, particularly the first-order hyperpolarizability (β), would determine the potential of this compound as a candidate for NLO applications. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the phenol (B47542) structure suggests the possibility of intramolecular charge transfer, a key feature for enhancing NLO responses. However, a dedicated computational study is required to quantify these properties accurately.

Synthesis and Research Applications of 4 2 Fluoroethoxy Phenol Derivatives and Analogues

Medicinal Chemistry Research Applications

The versatile chemical scaffold of 4-(2-fluoroethoxy)phenol has been extensively utilized in medicinal chemistry, particularly in the development of novel imaging agents and as a foundational structure for drug discovery. Its unique properties, conferred by the fluoroethoxy moiety, make it a valuable component in the design of molecules with specific biological targets.

Scaffold Design and Building Blocks for Drug Discovery and Development.sigmaaldrich.comossila.comnih.govresearchgate.net

Beyond its use in imaging, this compound serves as a valuable building block in the design and synthesis of new therapeutic agents. sigmaaldrich.comossila.com Organic building blocks are fundamental components in medicinal chemistry for the modular assembly of complex molecular architectures. sigmaaldrich.comresearchgate.net The inclusion of fluorinated motifs, such as the fluoroethoxy group, is a common strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule. nih.gov

The this compound structure can be chemically modified at several positions, allowing for the creation of a diverse library of compounds for screening against various biological targets. Its phenolic hydroxyl group and the terminal fluorine on the ethoxy chain provide reactive sites for further chemical transformations. This versatility makes it an attractive starting material for the synthesis of novel drug candidates.

Structure-Activity Relationship (SAR) Studies Related to Fluoroethoxy Substitution.bohrium.comnih.govmdpi.comdrugdesign.org

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. drugdesign.org The substitution of a fluoroethoxy group onto a phenolic scaffold can significantly impact a molecule's properties. bohrium.comnih.gov

The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.govmdpi.com For example, in the development of SERT imaging agents, the 4'-(2-fluoroethoxy) substitution on the B ring of diphenylthiol derivatives was found to influence the in vivo brain kinetics of the compounds. nih.gov Specifically, it was observed that this substitution, in combination with other modifications, could lead to derivatives with high brain uptake and favorable washout characteristics. nih.gov

In another study focused on antiplasmodial agents, the replacement of a 4-fluorophenoxy substituent with other groups led to a decrease in activity, highlighting the advantageous effect of the fluorine-containing moiety. mdpi.com These examples underscore the importance of the fluoroethoxy group in modulating the biological and pharmacokinetic profiles of drug candidates, providing valuable insights for the rational design of new and improved therapeutic agents.

Materials Science Research Applications

The unique electronic and physical properties imparted by the fluoroethoxy group make this compound an attractive precursor for the development of specialized organic materials. The presence of fluorine can significantly alter properties such as thermal stability, solubility, and electronic energy levels, which are critical for performance in advanced material applications.

Precursors for Polymer Synthesis and Advanced Organic Materials

Phenolic compounds are fundamental precursors for a variety of polymers, including phenoxy resins and polystyrenes. The hydroxyl group of this compound provides a reactive handle for polymerization and modification reactions. Analogous phenolic monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), are derived from natural sources and functionalized to create a range of biobased polymers with tunable thermal properties. mdpi.comnih.gov Similarly, this compound can be envisioned as a monomer in the synthesis of aromatic polycondensation polymers, where the diaryl ether or related linkages form the polymer backbone. google.com

The incorporation of the fluoroethoxy side chain is expected to impart distinct characteristics to the resulting polymers. Fluorination is a known strategy to enhance thermal stability, chemical resistance, and modify surface properties, such as hydrophobicity. These characteristics are highly desirable for advanced organic materials used in demanding environments. For example, polymers derived from functionalized phenols like 4-vinylguaiacol have been used to create well-defined, bio-based star polymers. rsc.org Applying similar synthetic strategies to this compound could yield novel fluorinated polymers with specialized applications.

Below is a table of analogous phenol-derived monomers and their resulting polymer properties, illustrating the potential for this compound.

| Monomer Precursor | Polymer Type | Key Polymer Property | Application Area |

| 2-Methoxy-4-vinylphenol (MVP) | Homopolymers and Copolymers | Tunable glass transition temperature (Tg) from 5 °C to 117 °C nih.gov | Biobased thermoplastics mdpi.com |

| 4-Vinylphenol | Polystyrene derivatives | Controlled molecular weight and amphiphilic nature mdpi.com | Specialty polymers |

| 4-(2-Acetoxyphenoxy)ethyl Vinyl Ether | Poly(vinyl ether) | Pendant phenol (B47542) groups for crosslinking researchgate.net | Photoresist systems |

| 4-n-Alkyloxyphenols | Polystyrene derivatives | Controlled surface energy for LC alignment nih.gov | Liquid crystal displays |

Development of Organic Optoelectronic Materials (e.g., OLEDs)

In the field of organic optoelectronics, molecular structure is paramount to performance. The introduction of fluorine atoms into conjugated organic molecules is a powerful strategy for tuning their electronic properties. rsc.org Fluorination generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the stability of the material against oxidative degradation, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

While this compound is not a conjugated emitter itself, it serves as a critical building block for more complex optoelectronic materials, particularly liquid crystals (LCs). The 4-alkoxyphenol structure is a common feature in liquid crystal molecules. nih.govresearchgate.net The introduction of a fluoroalkyl chain, such as the fluoroethoxy group, can significantly influence the mesomorphic (liquid crystalline) and photoluminescent behaviors. For instance, studies on bistolane-based liquid crystals showed that switching from a simple alkyl chain to a fluoroalkyl chain changed the LC phase from nematic to smectic and resulted in stronger deep blue photoluminescence. mdpi.com This enhancement is attributed to the formation of rigid molecular aggregates through intermolecular F···H and F···F interactions, which suppress non-radiative decay pathways. mdpi.com

Therefore, derivatives of this compound are promising candidates for inclusion in:

Liquid Crystal Displays (LCDs): Where the fluoroethoxy group can help control the dielectric anisotropy and viscosity.

Organic Light-Emitting Diodes (OLEDs): As part of host materials or as non-conjugated linkers in thermally activated delayed fluorescence (TADF) emitters, where the fluorine can enhance stability and tune electronic properties. rsc.orgossila.com

The table below summarizes the impact of fluorination on the properties of organic materials relevant to optoelectronics.

| Property | Effect of Fluorination | Reference |

| HOMO/LUMO Energy Levels | Lowers both levels, facilitating electron injection. | rsc.org |

| Material Stability | Increases resistance to oxidative degradation. | rsc.org |

| Solid-State Organization | C–H···F interactions can promote π-stacking, enhancing charge mobility. | rsc.org |

| Liquid Crystal Phase | Can induce phase changes (e.g., nematic to smectic). | mdpi.com |

| Photoluminescence | Can enhance emission intensity by promoting rigid aggregate formation. | mdpi.com |

Agrochemical Research and Development

The phenoxy moiety is a well-established pharmacophore in agrochemicals, most notably in the phenoxyacetic acid class of herbicides. The strategic introduction of fluorine into potential agrochemical candidates can dramatically alter their biological activity by influencing factors like metabolic stability, binding affinity to target enzymes, and transport properties within the plant. researchgate.net

Building Blocks for Herbicide and Pesticide Discovery

The compound this compound serves as a key intermediate for the synthesis of more complex herbicidal and pesticidal molecules. Its structure is analogous to other substituted phenols that are known precursors in the agrochemical industry. For example, patent literature describes the synthesis of 4-(4-bromo-2-fluorophenoxy)phenol as a crucial intermediate for preparing phenoxy-phenyl ester herbicides. google.com This demonstrates a clear industrial precedent for using fluorinated phenoxy phenols as foundational building blocks.

By reacting the hydroxyl group of this compound, chemists can introduce various side chains to create libraries of candidate compounds. A common synthetic route involves etherification with a suitable alkyl halide, such as ethyl chloroacetate, to produce phenoxyacetic acid derivatives, a class known for its herbicidal activity. The fluoroethoxy group remains as a key substituent on the phenyl ring, intended to modulate the activity and properties of the final product.

| Precursor / Intermediate | Class of Agrochemical | Example Product/Target |

| 4-(4-bromo-2-fluorophenoxy)phenol | Phenoxy-phenyl ester herbicides | Herbicides for weed control google.com |

| 4-chloro-2-methylphenol | Phenoxyacetic acid herbicides | Metabolite of MCPA herbicide researchgate.net |

| Substituted Phenols | Pyridazinol derivatives | Herbicidal compositions google.com |

| This compound | Potential Phenoxy-based Herbicides/Pesticides | Novel active ingredients |

Impact of Fluoroethoxy Moiety on Agrochemical Efficacy and Selectivity

The introduction of a fluoroalkoxy group, such as fluoroethoxy, into a pesticide molecule is a strategic decision aimed at enhancing its performance. The high electronegativity and small size of the fluorine atom, along with the strength of the carbon-fluorine bond, confer several advantageous properties.

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic degradation by enzymes like cytochrome P450s in target weeds or pests. This can increase the bioavailability and persistence of the active compound at its site of action, potentially leading to higher efficacy. researchgate.net

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. The fluoroethoxy group provides a moderate increase in lipophilicity that can be fine-tuned to optimize uptake and transport.

Binding Interactions: The fluorine atom can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in the target enzyme or receptor. This can lead to a tighter binding affinity and increased potency of the agrochemical.

Conformational Effects: The presence of the fluoroethoxy group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape that fits the target site more effectively.

Applications as Chemical Probes and Tools in Biochemical and Biological Research

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. Phenolic compounds are often used as scaffolds for such probes. While there is no specific literature detailing the use of this compound as a chemical probe, its structure provides a versatile platform for the design of such tools.

The core structure could be modified in several ways to create a functional probe:

The phenol hydroxyl group can act as a conjugation point for attaching reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling of a biological target.

The 4-(2-fluoroethoxy)phenyl moiety can serve as the recognition element that binds to a specific protein pocket. The fluoroethoxy group could enhance binding affinity or modulate cell permeability.

The development of fluorescent probes often involves a fluorophore unit and a quenching unit that can be modulated by a biological event, such as an enzymatic reaction or a change in the local redox environment. google.com A derivative of this compound could be incorporated into such a system, where its binding to a target protein might dequench a fluorophore, leading to a measurable signal. Furthermore, luminescent complexes have been designed to act as probes for detecting phenols in various samples, demonstrating the utility of the phenol functional group in probe chemistry. ekb.eg The fluoroethoxy group could be used to fine-tune the probe's properties, such as its distribution within a cell or its affinity for a nonpolar binding site.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency, Stereoselectivity, and Regioselectivity

The synthesis of 4-(2-fluoroethoxy)phenol and its derivatives is an area ripe for innovation. Traditional methods for the preparation of fluoroalkoxy aromatics often involve nucleophilic substitution reactions, which can suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. Future research is anticipated to focus on the development of more efficient, selective, and sustainable synthetic routes.

Key areas of exploration are likely to include:

Catalytic Fluoroalkoxylation: The development of novel catalytic systems, potentially utilizing transition metals or organocatalysts, could enable the direct and selective introduction of the 2-fluoroethoxy group onto the phenolic backbone under milder conditions. This would represent a significant improvement in terms of energy efficiency and atom economy.

Photochemical Methods: Light-mediated reactions offer a green and powerful tool for organic synthesis. Future methodologies may explore photochemical activation to facilitate the fluoroalkoxylation of phenols, potentially leading to higher yields and cleaner reaction profiles.

Flow Chemistry: The use of microfluidic reactors and continuous flow processes can enhance reaction control, improve safety, and facilitate scalability. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Fluoroalkoxylation | Milder reaction conditions, higher selectivity, improved atom economy. | Development of novel transition metal and organocatalysts. |

| Photochemical Synthesis | Environmentally friendly, high efficiency, unique reactivity. | Exploration of photosensitizers and reaction pathways. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reactor design and reaction parameters. |

Exploration of New Therapeutic and Material Science Applications

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and material science to modulate their physicochemical and biological properties. The 2-fluoroethoxy group in this compound can influence properties such as lipophilicity, metabolic stability, and binding interactions, opening up avenues for diverse applications.

Therapeutic Potential:

Phenolic compounds are known to exhibit a wide range of biological activities. nih.govnih.govmdpi.com The introduction of a fluoroalkoxy side chain can further enhance these properties. Future research is expected to investigate the therapeutic potential of this compound derivatives in areas such as:

Anticancer Agents: By modifying the phenolic core and the fluoroethoxy tail, it may be possible to design novel compounds with selective cytotoxicity towards cancer cells.

Neuroprotective Agents: The ability of phenolic compounds to cross the blood-brain barrier and exert antioxidant and anti-inflammatory effects makes them promising candidates for the treatment of neurodegenerative diseases. mdpi.com

Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents. Derivatives of this compound could be explored for their activity against a range of pathogens.

Material Science Applications:

The unique properties imparted by the fluorine atoms make fluorinated compounds valuable in material science. sibran.ru Research into the applications of this compound in this field could focus on:

Polymer Synthesis: As a monomer or a building block, this compound could be used to create novel polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. nih.gov Fluorinated phenolic resins, for instance, are known for their desirable characteristics in various industrial applications. researchgate.net

Liquid Crystals: The polarity and shape of fluoroalkoxy-substituted aromatic compounds can be tailored for applications in liquid crystal displays.

Functional Coatings: The hydrophobic and oleophobic nature of fluorinated chains could be exploited to develop self-cleaning and anti-fouling surface coatings.

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Therapeutics | Core scaffold for drug design. | Biological activity, metabolic stability, toxicity. |

| Polymer Science | Monomer or additive. | Thermal stability, chemical resistance, optical properties. |

| Material Coatings | Surface modifying agent. | Hydrophobicity, oleophobicity, durability. |

Advanced Computational Design and Prediction for Structure-Property Relationships

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery and optimization of new derivatives with desired properties.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. researchgate.netnih.govjst.go.jpnih.govimist.ma This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing.

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide valuable insights into reaction mechanisms and help in the design of more efficient synthetic routes.

Molecular Docking: In the context of therapeutic applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors.

Sustainable Chemical Research Practices and Lifecycle Analysis

The growing emphasis on green chemistry and sustainability necessitates a thorough evaluation of the environmental impact of chemical compounds and processes. dntb.gov.uanottingham.ac.uk For this compound, this involves considering its entire lifecycle, from synthesis to disposal.

Key aspects of future research in this domain include:

Development of Greener Synthetic Routes: As mentioned in section 7.1, a primary focus will be on developing synthetic methods that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste.

Lifecycle Assessment (LCA): A comprehensive LCA of this compound and its derivatives will be crucial to understand their environmental footprint. nih.govacs.orgfoodpackagingforum.org This assessment would evaluate potential impacts on ecosystems and human health, considering factors such as persistence, bioaccumulation, and toxicity. While frameworks for assessing the impact of per- and polyfluoroalkyl substances (PFAS) exist, specific data for compounds like this compound will be needed. nih.govacs.org

Biodegradability Studies: Investigating the biodegradability of this compound and its potential degradation products will be essential to assess its long-term environmental fate.

The future of research on this compound is promising, with numerous avenues for exploration across synthesis, applications, and sustainability. By leveraging advanced methodologies and maintaining a strong focus on environmental stewardship, the scientific community can unlock the full potential of this intriguing molecule.

常见问题

Basic: What are the common synthetic routes for preparing 4-(2-Fluoroethoxy)phenol?

Methodological Answer:

A primary synthetic route involves the alkylation of phenolic hydroxyl groups with 2-fluoroethyl bromide under basic conditions. For example, in the synthesis of fluorinated quinoline derivatives, 4-hydroxyquinoline-2-carboxylate was alkylated with 2-fluoroethyl bromide to introduce the fluoroethoxy moiety, achieving a 60% yield . Optimizing reaction parameters such as solvent (e.g., DMF or MeOH), temperature, and stoichiometry of the base (e.g., NaH or K₂CO₃) is critical to suppress side reactions like hydrolysis of the fluoroethyl group.

Basic: Which spectroscopic techniques are effective for characterizing this compound and its derivatives?

Methodological Answer:

1H/13C NMR Spectroscopy : The fluoroethoxy group exhibits distinct splitting patterns due to coupling with fluorine. For instance, in (Z)-1-(4-(2-fluoroethoxy)benzyl)indolin-2-one derivatives, the fluoroethoxy protons appear as a triplet (δ ~4.7–4.9 ppm, ≈ 47 Hz), while aromatic protons resonate between δ 7.0–8.5 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks, with the fluorine isotope () contributing to characteristic isotopic patterns.

X-ray Crystallography : Used to resolve stereochemistry in fluorinated derivatives, as demonstrated in studies of fluorophenyl-oxobutanoic acid analogs .

Advanced: How does the fluoroethoxy substituent influence the electronic properties of phenol in electrophilic substitution reactions?

Methodological Answer:

The fluoroethoxy group (–OCH₂CH₂F) is electron-withdrawing due to the electronegativity of fluorine, which deactivates the aromatic ring and directs electrophilic substitution to meta positions. This contrasts with unsubstituted phenol, where hydroxyl groups activate ortho/para positions. For example, in fluorinated phenols, nitration or halogenation reactions show reduced reactivity compared to non-fluorinated analogs, requiring harsher conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures) . Computational studies (DFT) can quantify this effect by analyzing charge distribution via Mulliken population analysis .

Advanced: What strategies improve the radiochemical yield of this compound-derived PET tracers?

Methodological Answer:

Precursor Design : Use of spirocyclic piperidine derivatives with 4-(2-fluoroethoxy)benzyl groups enhances stability and receptor binding affinity, as seen in sigma-1 receptor ligands for PET imaging .

Fluorination Optimization : Employing -labeled precursors (e.g., -fluoroethyltosylate) in anhydrous solvents (e.g., DMSO) minimizes hydrolysis. For example, radiochemical yields of >70% were achieved for 18F-labeled sphingosine-1-phosphate receptor ligands .

Purification Techniques : Solid-phase extraction (SPE) or HPLC with C18 columns removes unreacted fluoride, improving specific activity (>50 GBq/μmol) .

Advanced: What are the stability challenges of this compound under acidic/basic conditions, and how can they be mitigated?

Methodological Answer: